1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione
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Overview
Description
1-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione is a member of isoquinolines.
Scientific Research Applications
Crystal Structure Analysis
1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione and its derivatives are studied for their crystal structures. For instance, the study by Soriano-garcia et al. (2000) focuses on the X-ray structure determination of a related compound, highlighting its molecular structure and packing in the crystal (Soriano-garcia et al., 2000).
Biological Activities
Spiro compounds similar to this compound have been synthesized and tested for biological activities. For example, Shirai et al. (1969) synthesized a compound to test its anti-cholinesterase activity, which was found to be lower than that of galanthamine (Shirai et al., 1969).
Synthesis Methods
Various methods of synthesizing spiro compounds have been explored. Yashiro et al. (1975) describe the synthesis of a compound similar to this compound through cyclization reactions (Yashiro et al., 1975).
Domino Reactions
Some studies focus on domino reactions involving similar spiro compounds. For instance, Pogosyan et al. (2020) researched a domino process to form spiro compounds, demonstrating the versatility of these reactions (Pogosyan et al., 2020).
Potential Applications in Natural Product Synthesis
Katayama et al. (2019) explored the synthesis of spiroindolinediones, which could be significant for the total synthesis of natural products, demonstrating the potential application of spiro compounds in this field (Katayama et al., 2019).
Properties
Molecular Formula |
C14H17NS |
---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-thione |
InChI |
InChI=1S/C14H17NS/c16-13-12-7-3-2-6-11(12)10-14(15-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |
InChI Key |
QYYVLDGAEAKTDX-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=S)N2 |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=S)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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